molecular formula C27H32N2O B10885278 N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine

N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine

Cat. No.: B10885278
M. Wt: 400.6 g/mol
InChI Key: CJUJYPJWYXLDCE-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, ethyl, and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride or ethyl iodide with a strong base like sodium hydride.

Major Products

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine
  • N-benzyl-N-ethyl-1-[(3-phenyl)methyl]piperidin-4-amine
  • N-benzyl-N-ethyl-1-[(3-methoxyphenyl)methyl]piperidin-4-amine

Uniqueness

N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry .

Properties

Molecular Formula

C27H32N2O

Molecular Weight

400.6 g/mol

IUPAC Name

N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C27H32N2O/c1-2-29(22-23-10-5-3-6-11-23)25-16-18-28(19-17-25)21-24-12-9-15-27(20-24)30-26-13-7-4-8-14-26/h3-15,20,25H,2,16-19,21-22H2,1H3

InChI Key

CJUJYPJWYXLDCE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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